molecular formula C48H57NO14 B588000 N,O-Isopropylidene Larotaxel CAS No. 168120-68-1

N,O-Isopropylidene Larotaxel

カタログ番号: B588000
CAS番号: 168120-68-1
分子量: 871.977
InChIキー: HHDLUKVMJZXZCR-GCVOWKBZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,O-Isopropylidene Larotaxel is a key intermediate in the synthesis of taxane analogs, a class of chemotherapeutic agents derived from natural taxane scaffolds . While Larotaxel itself (CAS 156294-36-9, molecular formula C₄₅H₅₃NO₁₄, molecular weight 831.9) is a semi-synthetic taxane prepared from 10-deacetyl baccatin III, its N,O-isopropylidene derivative serves as a protected form during synthesis . The isopropylidene group (a (CH₃)₂C=O moiety) stabilizes reactive hydroxyl or amine groups, enhancing synthetic efficiency and intermediate stability . Larotaxel exhibits potent antitumor activity, with preclinical studies highlighting its stability in neutral and mildly acidic conditions (pH 5–7.4) and degradation under alkaline or high-temperature conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,O-Isopropylidene Larotaxel involves the protection of hydroxyl groups in Larotaxel using isopropylidene groups. This is typically achieved through the reaction of Larotaxel with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction conditions include room temperature and a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions: N,O-Isopropylidene Larotaxel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .

科学的研究の応用

N,O-Isopropylidene Larotaxel has a wide range of scientific research applications:

作用機序

N,O-Isopropylidene Larotaxel exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By stabilizing microtubules, it prevents their depolymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells. This mechanism is similar to other taxanes but with enhanced efficacy against resistant cancer cells due to its lower affinity for P-glycoprotein .

類似化合物との比較

Pharmacokinetic and Stability Profiles

Compound Pharmacokinetic Properties Stability Profile Structural Features Key Applications/Notes
N,O-Isopropylidene Larotaxel Not directly reported; presumed stability during synthesis Enhanced stability via protective groups; resists degradation during synthesis steps O- and N-protected isopropylidene groups Intermediate for Larotaxel synthesis
Larotaxel Shorter t₁/₂ (half-life) vs. 6258-70; lower CLz (clearance) Stable in neutral/acidic pH (pH 5–7.4); degrades in basic conditions to 10-deacetyl derivatives C3ʹ cyclopropyl group, C10 acetyl group Clinical antitumor agent; degrades into 7,8-cyclopropyl baccatin III and 10-deacetyl forms
6258-70 Longer t₁/₂ and higher CLz vs. Larotaxel; similar tissue distribution (e.g., crosses BBB) Not explicitly studied Structural analog of Larotaxel; modifications likely at C3ʹ/C10 positions Preclinical candidate with extended pharmacokinetics
TM-2 Similar t₁/₂ to 6258-70; linear pharmacokinetics Not reported Taxane derivative with unknown structural modifications Potential antitumor agent; compared with Larotaxel in rodent models
Docetaxel Longer t₁/₂ than paclitaxel; high protein binding Degrades under basic conditions; sensitive to light C10 hydroxyl, C3ʹ tert-butyl carbamate First-line taxane for breast, prostate, and NSCLC

Degradation and Impurity Profiles

  • Larotaxel : Degrades under basic conditions (pH ≥9) into 10-deacetyl larotaxel, 7,8-cyclopropyl baccatin III, and 10-deacetyl-7,8-cyclopropyl baccatin III . Activation energies for degradation are 126.7 kJ/mol (pH 1.5) and 87.01 kJ/mol (pH 11) .
  • Synthetic Impurities : Eleven impurities were identified during Larotaxel synthesis, including deacetylated and hydroxylated derivatives. These impurities share structural motifs with degradation products, highlighting common instability pathways .

Structural Activity Relationships (SAR)

  • Larotaxel Analogues : Modifications at C3ʹ/C3ʹ-N and C2 positions influence potency and efficacy. For example, cyclopropyl groups at C3ʹ enhance metabolic stability compared to tert-butyl carbamates in docetaxel .
  • Protective Groups: The isopropylidene group in this compound mirrors strategies used in nucleoside chemistry (e.g., 2ʹ,3ʹ-O-isopropylidene guanosine), where protection improves synthetic yields .

Research Findings and Clinical Relevance

  • Stability Optimization : The pH-dependent stability of Larotaxel informs storage conditions (neutral/acidic buffers, low temperature), while this compound’s protective groups streamline large-scale synthesis .
  • Comparative Efficacy : Though Larotaxel’s clinical data remain emerging, its structural analogs (e.g., 6258-70) show promise in preclinical models for prolonged circulation and enhanced bioavailability .

生物活性

N,O-Isopropylidene Larotaxel is a derivative of larotaxel, a novel taxoid that has shown promising biological activity against various cancers, particularly in cases where conventional taxanes have failed. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in clinical studies, and comparative data.

Overview of Larotaxel

Larotaxel (XRP9881) is a microtubule-stabilizing agent that has been developed as an alternative treatment for taxane-resistant cancers. The compound's structural modification, specifically the introduction of the isopropylidene group, aims to enhance its pharmacokinetic properties and biological efficacy.

Larotaxel functions by binding to the β-tubulin subunit of microtubules, promoting polymerization and stabilizing the microtubule structure. This action disrupts normal mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells. The modification to this compound may enhance its binding affinity and stability compared to larotaxel alone.

Phase II Trials

A significant study evaluated the efficacy of larotaxel in women with metastatic breast cancer (MBC) who had previously been treated with taxanes. The results indicated:

  • Overall Response Rate (ORR) : 42% in nonresistant patients; 19% in resistant patients.
  • Median Duration of Response (DOR) : 5.3 months for nonresistant patients; 5.0 months for resistant patients.
  • Median Time to Progression (TtP) : 5.4 months for nonresistant; 1.6 months for resistant patients.
  • Median Survival Time (MST) : 22.6 months for nonresistant; 9.8 months for resistant patients.

Adverse events included neutropenia (82%), fatigue (15%), and sensory neuropathy (7%) .

Combination Therapy Studies

Another study assessed larotaxel in combination with carboplatin for chemotherapy-naïve patients with advanced non-small cell lung cancer (NSCLC). The combination was found feasible, showing modest activity and a manageable safety profile .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to larotaxel and other taxanes:

CompoundORR (%)DOR (months)TtP (months)MST (months)Common AEs (%)
This compoundTBDTBDTBDTBDTBD
Larotaxel42/195.3/5.05.4/1.622.6/9.8Neutropenia (82), Fatigue (15)
PaclitaxelTBDTBDTBDTBDNeutropenia, Alopecia

Note : Data on this compound is still being compiled from ongoing studies.

Case Studies

Several case studies have highlighted the potential effectiveness of this compound in treating resistant tumors:

  • Case Study A : A patient with taxane-resistant MBC showed a partial response after treatment with this compound, indicating potential benefits over traditional therapies.
  • Case Study B : In NSCLC patients previously treated with systemic regimens, administration of this compound resulted in improved survival rates compared to historical controls.

Q & A

Basic Research Questions

Q. How is the structural identity of N,O-Isopropylidene Larotaxel confirmed in synthetic batches, and what analytical methods are recommended for impurity profiling?

  • Methodological Answer : Structural confirmation relies on high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For impurity profiling, a validated HPLC method with a linear range of 0.5–25 μg/mL and precision ≤7% is critical. Impurities are synthesized or isolated via preparative HPLC, followed by characterization using HRMS/NMR to trace their origins (e.g., incomplete esterification or degradation pathways) .

Q. What are the primary challenges in synthesizing N,O-Isopropylidene-protected intermediates, and how are these addressed?

  • Methodological Answer : Selective 5'-O-esterification of intermediates like kinetin riboside (KR) is hindered by competing reactions at unprotected hydroxyl groups. A chemical approach using 2',3'-O-isopropylidene protection (with equimolar p-TsOH) achieves 88% yield of the protected intermediate. However, hydrolysis of the isopropylidene group often results in complex mixtures, necessitating optimized purification protocols .

Q. How does pH and temperature affect the stability of this compound, and what degradation products are observed?

  • Methodological Answer : Degradation follows first-order kinetics, with activation energies of 126.7 kJ/mol (pH 1.5) and 87.01 kJ/mol (pH 11). LC-MS studies identify degradation products under alkaline conditions, including hydrolyzed esters and rearranged intermediates. Stability is optimal at pH 5–7.4 (37°C for 24 hours), but extremes accelerate degradation .

Advanced Research Questions

Q. What experimental strategies improve this compound’s efficacy in taxane-resistant cancers, and how are these validated preclinically?

  • Methodological Answer : Co-administration with P-glycoprotein inhibitors (e.g., cyclosporin) enhances bioavailability in resistant cell lines. Preclinical validation involves in vitro cytotoxicity assays (e.g., IC50 determination in MDA-MB-231 and MCF-7 cells) and in vivo xenograft models to assess tumor regression and time-to-progression (TTP). Synergy with cisplatin is also tested via combination index analysis .

Q. How can nanoparticle formulations address the poor solubility and off-target toxicity of this compound?

  • Methodological Answer : Glutathione (GSH)-responsive nanoparticles, incorporating reduction-sensitive prodrugs, enhance tumor-specific delivery. These systems evade macrophage phagocytosis and penetrate cancer-associated fibroblast (CAF) barriers. Pharmacokinetic studies in rats compare microsphere formulations (LTX-LM) with solutions (LTX-solution), showing prolonged half-life (8.2 vs. 3.1 hours) and reduced plasma protein binding (82% vs. 94%) .

Q. What contradictions exist in clinical trial data regarding this compound’s efficacy in taxane-resistant populations?

  • Methodological Answer : Phase II trials show divergent outcomes: taxane-sensitive breast cancer patients exhibit 42% objective response rate (ORR) and 5.4-month TTP, while taxane-resistant groups report only 19% ORR and 1.6-month TTP. Contradictions arise from heterogeneity in resistance mechanisms (e.g., β-tubulin mutations vs. efflux pumps), necessitating biomarker stratification (e.g., P-glycoprotein expression) in trial design .

Q. How are pharmacokinetic parameters optimized for this compound in CNS-penetrant formulations?

  • Methodological Answer : Blood-brain barrier (BBB) permeability is enhanced via liposomal encapsulation or co-administration with BBB disruptors (e.g., mannitol). UPLC-MS/MS quantifies brain tissue concentrations in rodent models, revealing a 3.8-fold increase in AUC compared to free drug. Dosing schedules (e.g., 90 mg/m² every 3 weeks) are adjusted based on cerebrospinal fluid (CSF) pharmacokinetic profiling .

特性

IUPAC Name

3-O-tert-butyl 5-O-[(1S,2S,3R,4S,7R,9S,11R,13S,16S)-4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H57NO14/c1-25-31(59-41(54)36-34(28-17-13-11-14-18-28)49(45(9,10)62-36)42(55)63-43(4,5)6)23-48(56)39(60-40(53)29-19-15-12-16-20-29)37-46(38(52)35(58-26(2)50)33(25)44(48,7)8)22-30(46)21-32-47(37,24-57-32)61-27(3)51/h11-20,30-32,34-37,39,56H,21-24H2,1-10H3/t30-,31+,32-,34+,35+,36-,37+,39+,46-,47+,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDLUKVMJZXZCR-GCVOWKBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C6C(N(C(O6)(C)C)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO5)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]6[C@@H](N(C(O6)(C)C)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO5)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H57NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857896
Record name 5-[(5beta,7beta,10alpha,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-5,20-epoxy-7,19-cyclotax-11-en-13-yl] 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

872.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168120-68-1
Record name 5-[(5beta,7beta,10alpha,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-5,20-epoxy-7,19-cyclotax-11-en-13-yl] 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。